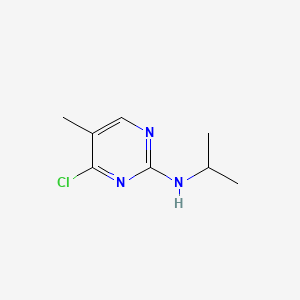

(4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine

Description

(4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine (CAS: 71406-60-5) is a pyrimidine derivative with the molecular formula C₇H₁₀ClN₃ and a molecular weight of 171.63 g/mol . Its structure features a pyrimidine ring substituted with a chlorine atom at position 4, a methyl group at position 5, and an isopropylamine group at position 2.

Propriétés

IUPAC Name |

4-chloro-5-methyl-N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-5(2)11-8-10-4-6(3)7(9)12-8/h4-5H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHPPFIDFUHWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693801 | |

| Record name | 4-Chloro-5-methyl-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-02-8 | |

| Record name | 4-Chloro-5-methyl-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methylpyrimidine and isopropylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Procedure: The 4-chloro-5-methylpyrimidine is dissolved in the solvent, and isopropylamine is added dropwise. The mixture is then heated under reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of (4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of new pyrimidine derivatives with different functional groups.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of secondary or tertiary amines.

Applications De Recherche Scientifique

(4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mécanisme D'action

The mechanism of action of (4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and isopropylamine groups can influence its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 5: Methyl vs. Methoxy

Target Compound :

(4-Chloro-5-Methoxy-pyrimidin-2-yl)-isopropyl-amine (CAS: 1353945-30-8):

Key Differences :

- The methoxy group increases molecular weight by 30 g/mol due to the oxygen atom.

- Methyl groups may confer greater metabolic stability compared to methoxy groups, which are prone to demethylation in vivo.

Amine Substituent Variations: Isopropyl vs. Cyclopropyl or Ethyl

(4-Chloro-5-methyl-pyrimidin-2-yl)-cyclopropyl-amine (CAS ID: 80070333):

(4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine (CAS ID: 80070330):

Key Differences :

- Steric Effects : The bulkier isopropyl group (target compound) may hinder nucleophilic substitution reactions compared to smaller ethyl or strained cyclopropyl groups.

- Electron Density : Cyclopropyl’s ring strain could increase electron density at the amine, altering reactivity in catalytic processes .

Positional Isomerism: 5-Methyl vs. 6-Methyl

Key Differences :

- The shift of the methyl group from position 5 to 6 alters steric and electronic effects on the pyrimidine ring.

Data Table: Structural and Molecular Comparisons

Research Findings and Implications

- Steric hindrance from the isopropyl group (target compound) may slow reactivity compared to ethyl or cyclopropyl analogs .

- Solubility : Methoxy-substituted analogs (e.g., CAS 1353945-30-8) exhibit higher polarity, suggesting improved aqueous solubility over methylated derivatives .

- Biological Activity: Compounds like 2-Amino-N-(4-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide () demonstrate the impact of carboxamide groups on hydrogen bonding and bioactivity, though direct comparisons require further study .

Activité Biologique

(4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine is a nitrogen-containing heterocyclic compound with significant implications in medicinal chemistry and agricultural applications. Its structure includes a pyrimidine ring substituted with a chlorine atom and an isopropylamine group, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

The compound is synthesized primarily through nucleophilic substitution reactions involving pyrimidine precursors. Its chemical structure can be summarized as follows:

- Chemical Formula : C₇H₈ClN₃

- Molecular Weight : 173.61 g/mol

- IUPAC Name : (4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine

The biological activity of (4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorine atom enhances the binding affinity of the compound through hydrogen bonding and electrostatic interactions. The isopropylamine group may also influence selectivity towards specific biological pathways, particularly in kinase inhibition, by binding to ATP-binding sites and blocking phosphorylation events critical for signal transduction.

Antimicrobial Properties

Recent studies have indicated that compounds similar to (4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine exhibit antimicrobial activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). These compounds can inhibit biofilm formation and reduce bacterial motility, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has shown that pyrimidine derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators like COX enzymes. For example, certain derivatives have demonstrated significant inhibition of COX-1 and COX-2 activities, suggesting that (4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine may also exhibit similar effects .

Anticancer Activity

In silico studies have indicated that this compound could interact with various cancer-related targets. For instance, it has been suggested that it may inhibit the Aurora kinases, which are vital in cell division and proliferation. Such inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2-amino-4-chloro-5-methylpyrimidine with isopropylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours. Catalytic bases like triethylamine or K₂CO₃ improve yield by neutralizing HCl byproducts . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to amine), temperature control to minimize side reactions, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., isopropyl CH₃ doublet at δ 1.2–1.4 ppm, NH resonance at δ 5.2–5.5 ppm) .

- IR : Confirm amine N-H stretches (3200–3400 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 214.08 for C₈H₁₂ClN₃). Contradictions arise from solvent impurities or tautomerism; cross-validation with HPLC (C18 column, acetonitrile/water) ensures purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Per GHS guidelines (CAS 874814-30-9):

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (P210/P201 precautions).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the C4-Cl bond’s electrophilicity (Mulliken charge: +0.35 e) directs nucleophilic attack by isopropylamine. Molecular dynamics simulations (AMBER) assess solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may stem from assay conditions (pH, cell lines). Standardize protocols:

- Use identical cell lines (e.g., HEK293 vs. HeLa).

- Validate via dose-response curves (3–6 replicates) and statistical analysis (ANOVA with Tukey’s post-hoc test) .

Q. How is X-ray crystallography employed to confirm its molecular structure, and what challenges arise?

- Methodological Answer : Crystallize the compound in ethanol/water (7:3), and collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation). SHELXL refines the structure, but challenges include low crystal quality (resolve by slow evaporation) and twinning (use TWINLAW in SHELXTL) .

Q. What mechanistic insights guide its use in kinase inhibition studies?

- Methodological Answer : The pyrimidine core acts as a ATP-binding site mimic. Structure-activity relationship (SAR) studies modify the isopropyl group to enhance hydrophobic interactions (e.g., cyclopropyl analogs). Assay inhibition via fluorescence polarization (FP) using recombinant kinases (e.g., CDK2) .

Q. How do substituents at the pyrimidine 4- and 5-positions influence regioselectivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.